5-bromo-2-nitro-4-(trifluoromethyl)aniline
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Overview
Description
5-bromo-2-nitro-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-nitro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the nitration of 4-(trifluoromethyl)aniline followed by bromination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the ortho position relative to the amino group. The bromination step involves the use of bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution Reagents: Boronic acids, palladium catalysts.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 5-bromo-2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the aniline.
Scientific Research Applications
5-bromo-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group, in particular, can enhance the binding affinity and metabolic stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom.
4-bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the nitro group.
2-bromo-5-(trifluoromethyl)aniline: Similar structure but with different positioning of the nitro group.
Uniqueness
5-bromo-2-nitro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, nitro, and trifluoromethyl groups on the aniline ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1026267-58-2 |
---|---|
Molecular Formula |
C7H4BrF3N2O2 |
Molecular Weight |
285 |
Purity |
95 |
Origin of Product |
United States |
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